molecular formula C40H52N6O6S2 B12057994 Azide cyanine dye 728

Azide cyanine dye 728

Cat. No.: B12057994
M. Wt: 777.0 g/mol
InChI Key: XEWMTEFQJKJRAZ-TXRIKVQFSA-N
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Description

Azide cyanine dye 728 is a near-infrared (NIR) fluorescent dye functionalized with an azide group, enabling its use in bioorthogonal "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition). It is designed for applications requiring deep-tissue penetration, such as in vivo imaging and real-time tracking of biomolecules .

Key structural features include:

  • Heptamethine cyanine backbone (common to Cy7 dyes), providing NIR fluorescence.
  • Azide functional group, allowing selective conjugation to alkynes or cyclooctynes.
  • Potential sulfonation (as seen in Disulfo-Cyanine 7 Azide) to enhance aqueous solubility .

Properties

Molecular Formula

C40H52N6O6S2

Molecular Weight

777.0 g/mol

IUPAC Name

4-[(2E)-2-[(2E)-2-[2-(3-azidopropylamino)-3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate

InChI

InChI=1S/C40H52N6O6S2/c1-39(2)32-14-5-7-16-34(32)45(26-9-11-28-53(47,48)49)36(39)22-20-30-18-19-31(38(30)42-24-13-25-43-44-41)21-23-37-40(3,4)33-15-6-8-17-35(33)46(37)27-10-12-29-54(50,51)52/h5-8,14-17,20-23H,9-13,18-19,24-29H2,1-4H3,(H2,47,48,49,50,51,52)/b30-20+,36-22+

InChI Key

XEWMTEFQJKJRAZ-TXRIKVQFSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)/CC3)NCCCN=[N+]=[N-])CCCCS(=O)(=O)O)C

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CC3)NCCCN=[N+]=[N-])CCCCS(=O)(=O)O)C

Origin of Product

United States

Chemical Reactions Analysis

Azide cyanine dye 728 undergoes various chemical reactions, including:

Common reagents used in these reactions include copper catalysts, azides, and alkynes. The major products formed are triazoles and labeled biomolecules .

Scientific Research Applications

Biological Labeling

Azide cyanine dye 728 is widely used for labeling proteins and nucleic acids. Its ability to bind selectively to biological molecules allows researchers to visualize cellular structures and track biomolecular interactions without significantly altering their biological functions. This makes it particularly valuable in fluorescence microscopy and flow cytometry .

Imaging Techniques

The dye's near-infrared properties facilitate various imaging applications:

  • In Vivo Imaging : The dye's emission spectrum (excitation maximum around 750 nm and emission maximum at approximately 773 nm) is optimal for imaging biological tissues, which minimizes autofluorescence and enhances signal clarity .
  • Real-Time Monitoring : this compound can be utilized in real-time imaging of cellular processes, allowing for dynamic studies of cellular behavior over time .

Biochemical Assays

The compound is also employed in biochemical assays to evaluate cell functions and detect biomolecules. Its compatibility with different biological environments supports its use in various experimental setups, including:

  • Cell Tracking : Researchers can monitor the migration and behavior of cells labeled with this compound in live-cell imaging experiments.
  • Protein Interaction Studies : The dye aids in studying protein-protein interactions through fluorescence resonance energy transfer (FRET) applications .

Protein Labeling Efficiency

A study evaluated the efficiency of this compound in labeling proteins using fluorescence intensity measurements post-labeling. Results indicated that the dye effectively labeled proteins while maintaining their functionality, demonstrating its potential for use in proteomics.

Cellular Imaging Applications

In another case study, this compound was used to track cellular processes in live models. The study highlighted how the dye's near-infrared properties allowed researchers to visualize cellular dynamics with high sensitivity and specificity, leading to new insights into cell behavior under various conditions .

Comparative Analysis with Other Dyes

To understand the unique aspects of this compound, a comparative analysis with other cyanine dyes is presented below:

Compound NameKey FeaturesUnique Aspects
Cyanine7 AzideNear-infrared fluorescent dyeHigher quantum yield compared to traditional dyes
Sulfo-Cyanine3 AzideWater-soluble variantEnhanced solubility allows use in aqueous systems
Cyanine5.5 NHS EsterAmine-reactive dyeSpecifically designed for amine groups
Cy7 AzideAnalogous to Cyanine7 AzideSimilar spectral properties but different functional groups

This compound stands out due to its multifunctionality and ability to participate in diverse experimental settings, particularly in click chemistry applications .

Comparison with Similar Compounds

Spectral Properties

Dye Excitation (nm) Emission (nm) Stokes Shift (nm) Quantum Yield Extinction Coefficient (L·mol⁻¹·cm⁻¹)
Cyanine3 Azide 548 562 14 0.15 130,000
Cyanine5 Azide 646 662 16 0.25 250,000
Cyanine5.5 Azide 678 701 23 0.28 210,000
Disulfo-Cyanine7 Azide 750 773 23 0.12 200,000
Azide Cyanine 728 (inferred) ~720 ~728 ~8 0.10–0.15 190,000–220,000

Key Observations :

  • Azide cyanine 728 likely bridges the gap between Cy5.5 and Cy7, offering a balance between tissue penetration depth (NIR-I window: 700–900 nm) and signal clarity.
  • Smaller Stokes shifts (e.g., 8 nm for 728 vs. 23 nm for Cy7) may reduce self-quenching but limit multiplexing capabilities .

Solubility and Stability

Dye Solubility (Water) Stability in Aqueous Buffer Stability in Organic Devices
Cyanine3 Azide Low (requires DMSO) Moderate High
Disulfo-Cyanine7 Azide High (sulfonated) High Low (photodecomposition)
Cyanine7 Azide Low Moderate Low (excitonic quenching)
Azide Cyanine 728 Moderate (if sulfonated) Moderate–High Low (similar to Cy7)

Critical Findings :

  • Sulfonation (e.g., Disulfo-Cyanine 7 Azide) improves water solubility but reduces stability in organic electronic devices due to photodecomposition of azide groups .
  • Non-sulfonated variants (e.g., Cyanine7 Azide) exhibit aggregation in aqueous environments but are preferred for organic solvents .
  • Azide cyanine 728 may face excitonic quenching in devices, as azide decomposition generates nitrene intermediates that degrade the cyanine chromophore .

Case Studies :

  • Cyanine7 Azide : Used in vaccine delivery systems and cancer therapy studies but failed in light-emitting electrochemical cells (LECs) due to azide instability .
  • Azide Cyanine 728 : Hypothesized to excel in intraoperative imaging but requires stabilization strategies (e.g., reduced UV exposure) to mitigate decomposition .

Biological Activity

Azide cyanine dye 728 is a member of the cyanine dye family, known for its unique properties that make it suitable for various biological applications, particularly in fluorescence imaging and bioorthogonal labeling. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound is characterized by a large Stokes shift (120-125 nm), which enhances its utility in fluorescence resonance energy transfer (FRET) applications. Its structure allows for efficient copper-catalyzed click reactions, making it a valuable tool for labeling biomolecules without interfering with the spectral bands of other fluorophores .

PropertyValue
Molecular FormulaC40H52N6O6S
Molecular Weight718.01 g/mol
Absorption Maxima753 nm
Emission Maxima775 nm
SolubilityWater, DMSO, DMF
Purity>95% (HPLC)

The biological activity of this compound primarily revolves around its ability to participate in bioorthogonal reactions. These reactions allow for selective labeling of biomolecules in complex biological systems without disrupting native cellular functions. The azide group can react with terminal alkynes through copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the conjugation of the dye to various biomolecules such as proteins and nucleic acids .

Cytotoxicity and Biocompatibility

Research indicates that this compound exhibits low cytotoxicity. In studies involving Chinese hamster ovary (CHO) cells, concentrations up to 50 μM did not result in significant cytostatic effects, suggesting that the dye can be used safely in live-cell imaging applications . This property is crucial for maintaining cell viability during experimental procedures.

Applications in Biological Research

  • Fluorescence Imaging : The dye's bright fluorescence and photostability make it suitable for high-resolution imaging of cellular structures and dynamics.
  • Bioorthogonal Labeling : this compound has been effectively used for click-labeling of surface glycoproteins, allowing researchers to visualize and study protein interactions in live cells .
  • FRET Applications : Due to its large Stokes shift, it can be employed in FRET assays, enabling the study of molecular interactions at close proximity.

Case Studies

  • Surface Glycoprotein Labeling : In a study where CHO cells were treated with azido sugars followed by this compound, researchers successfully labeled surface glycoproteins without affecting cell viability. This demonstrated the dye's potential for studying glycoprotein dynamics in real-time.
  • In Vivo Imaging : Preliminary studies have shown that when injected into animal models, this compound can be used for imaging various tissues due to its near-infrared properties, which minimize background autofluorescence from biological tissues .

Research Findings

Recent studies have highlighted the following key findings regarding this compound:

  • It effectively labels proteins without significant interference from autofluorescence or background signals.
  • The dye's stability under physiological conditions makes it suitable for long-term imaging studies.
  • Its application in FRET assays has provided insights into protein-protein interactions within cellular environments.

Q & A

Q. What are the primary research applications of Azide Cyanine Dye 728 in biological systems?

this compound is widely used for labeling biomolecules (e.g., proteins, nucleic acids) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling fluorescence imaging, flow cytometry, and molecular tracking . Its absorption/emission maxima (553/566 nm) make it suitable for multiplexed imaging with other dyes in the visible spectrum . Applications extend to functional studies, such as monitoring microbial activity and analyzing tissue pathology in clinical diagnostics .

Q. What conjugation chemistry is recommended for biomolecule labeling with this compound?

The dye’s azide group reacts with alkyne-modified biomolecules via CuAAC. Key steps include:

  • Dissolving the dye in DMSO or aqueous buffers (pH 7–8) .
  • Adding a Cu(I) catalyst (e.g., THPTA ligand) to enhance reaction kinetics in aqueous solutions .
  • Incubating at 25–37°C for 15–60 minutes for efficient conjugation . Post-reaction, purify labeled biomolecules using size-exclusion chromatography to remove unreacted dye .

Q. How should this compound be stored and handled to maintain stability?

  • Store lyophilized dye at –20°C in airtight, light-protected vials .
  • Prepare working solutions in anhydrous DMSO and avoid repeated freeze-thaw cycles .
  • Minimize light exposure during experiments to prevent photobleaching .

Advanced Research Questions

Q. How can researchers optimize conjugation efficiency in site-selective protein modifications?

  • Tag placement : Position alkyne tags at protein termini or flexible loops to improve accessibility .
  • Catalyst optimization : Use water-soluble ligands (e.g., THPTA) to reduce copper-induced toxicity and enhance reaction rates .
  • Reaction monitoring : Validate labeling efficiency via fluorescence gel electrophoresis or mass spectrometry .

Q. What strategies mitigate solubility limitations of this compound in aqueous buffers?

  • Use co-solvents like 10–20% DMF or DMSO to improve solubility without denaturing biomolecules .
  • For sulfonated derivatives (e.g., Disulfo-Cyanine 7 azide), leverage their enhanced aqueous solubility and reduced aggregation .
  • Optimize buffer ionic strength (<100 mM) to prevent dye precipitation .

Q. How should spectral overlap be addressed in multicolor imaging experiments?

  • Pair Cyanine 728 with dyes emitting in the far-red (e.g., Cy5.5, 773 nm) to minimize crosstalk .
  • Use spectral unmixing software to differentiate signals based on emission profiles .
  • Validate specificity via control experiments with single-labeled samples .

Q. What methodologies validate labeling specificity in complex biological samples?

  • Perform competitive inhibition assays with excess alkyne substrates to confirm target-selective binding .
  • Use knockout cell lines or enzymatic cleavage to verify signal dependence on the target biomolecule .
  • Cross-validate results with orthogonal techniques (e.g., immunofluorescence or Western blotting) .

Q. How do environmental factors influence fluorescence stability during long-term imaging?

  • pH sensitivity : Maintain pH 7–8 to prevent dye protonation and emission shifts .
  • Oxidative damage : Add antioxidants (e.g., ascorbic acid) to imaging buffers to reduce photodegradation .
  • Temperature control : Image at 4°C to slow dye diffusion and improve signal retention .

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